In-depth Technical Guide: Structure Elucidation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
In-depth Technical Guide: Structure Elucidation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of pharmaceuticals such as the anti-gout agent Febuxostat. This document outlines the primary synthetic route, detailed experimental protocols for its preparation, and a thorough analysis of its structural characterization through modern spectroscopic techniques. Due to the absence of publicly available experimental spectral data, this guide presents predicted data and established methodologies for obtaining and interpreting the necessary information for full structure confirmation.
Introduction
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHMT) is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a thiazole core linked to a hydroxyphenyl group and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the manufacturing of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1] The precise structural confirmation of EHMT is paramount to ensure the purity and efficacy of the final active pharmaceutical ingredient (API).
This guide details the synthetic pathway and the analytical techniques required for the complete structure elucidation of EHMT.
Compound Identification:
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IUPAC Name: Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[2]
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CAS Number: 161797-99-5[2]
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Molecular Formula: C₁₃H₁₃NO₃S[2]
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Molecular Weight: 263.31 g/mol [2]
Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
The most common and efficient method for the synthesis of EHMT is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For EHMT, this translates to the reaction between ethyl 2-chloroacetoacetate and 4-hydroxythiobenzamide .
Synthetic Pathway
The synthesis is a two-step process starting from the preparation of the thioamide precursor.
Step 1: Synthesis of 4-hydroxythiobenzamide
One common method for the synthesis of 4-hydroxythiobenzamide involves the reaction of 4-cyanophenol with a source of hydrogen sulfide, such as sodium hydrosulfide.
Step 2: Hantzsch Thiazole Synthesis of EHMT
The synthesized 4-hydroxythiobenzamide is then reacted with ethyl 2-chloroacetoacetate. The reaction proceeds via a cyclization mechanism to form the thiazole ring.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Synthetic workflow for EHMT production.
Experimental Protocols
Protocol 2.2.1: Synthesis of 4-hydroxythiobenzamide
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In a well-ventilated fume hood, dissolve 4-cyanophenol in a suitable solvent such as aqueous ammonia.
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Introduce a source of hydrogen sulfide. This can be done by bubbling hydrogen sulfide gas through the solution or by the addition of a sulfide salt like sodium hydrosulfide (NaSH).
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The reaction mixture is typically stirred at a controlled temperature (e.g., 70°C) for several hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., dilute HCl) to precipitate the product.
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Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-hydroxythiobenzamide.
Protocol 2.2.2: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
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Suspend 4-hydroxythiobenzamide (1 equivalent) in a suitable solvent, such as ethanol or acetone, in a round-bottom flask equipped with a reflux condenser.
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Add ethyl 2-chloroacetoacetate (approximately 1.1 equivalents) to the suspension.[3]
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Heat the reaction mixture to reflux and maintain for 2-3 hours.[3]
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Monitor the reaction by TLC until the starting materials are consumed.
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After completion, cool the mixture to room temperature. The product may precipitate out of the solution.
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If precipitation occurs, filter the solid product. If not, reduce the solvent volume under reduced pressure.
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Add water to the concentrated mixture to precipitate the crude product.
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Collect the solid by filtration, wash with water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Structure Elucidation and Data Presentation
The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic methods. The following sections detail the expected outcomes from each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
3.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of EHMT is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons on the thiazole ring.
Table 1: Predicted ¹H NMR Data for EHMT
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Ar-OH |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to the thiazole ring |
| ~6.9 | Doublet | 2H | Aromatic protons meta to the thiazole ring |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~2.6 | Singlet | 3H | Thiazole-CH₃ |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
3.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data for EHMT
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~165 | C2 of thiazole (C-N) |
| ~160 | C4 of hydroxyphenyl (C-OH) |
| ~150 | C4 of thiazole (C-S) |
| ~130 | Aromatic CH (ortho to thiazole) |
| ~125 | Aromatic C (ipso to thiazole) |
| ~116 | Aromatic CH (meta to thiazole) |
| ~115 | C5 of thiazole (C-COOEt) |
| ~61 | -OCH₂CH₃ |
| ~17 | Thiazole-CH₃ |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For EHMT, with a molecular weight of 263.31, the molecular ion peak [M+H]⁺ would be expected at m/z 264.
Table 3: Predicted Mass Spectrometry Data for EHMT
| m/z | Ion |
| 264 | [M+H]⁺ |
| 218 | [M - C₂H₅OH + H]⁺ |
| 190 | [M - C₂H₅OH - CO + H]⁺ |
| 121 | [HOC₆H₄C≡N]⁺ |
The fragmentation pattern can be visualized as follows:
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for EHMT
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400-3200 | Broad | O-H stretch (phenol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (ester) |
| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1550 | Medium | C=N stretch (thiazole) |
| ~1250 | Strong | C-O stretch (ester and phenol) |
Experimental Workflow for Structure Elucidation
The following diagram outlines the logical workflow for the synthesis and characterization of EHMT.
Caption: Workflow for EHMT synthesis and elucidation.
Conclusion
The structure elucidation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a critical step in the quality control of its production for pharmaceutical applications. The Hantzsch thiazole synthesis provides a reliable route for its preparation. A combination of NMR, MS, and IR spectroscopy offers a comprehensive toolkit for the unambiguous confirmation of its molecular structure. The predicted data and protocols within this guide serve as a robust framework for researchers and professionals in the field of drug development to synthesize and characterize this important intermediate with high confidence.
